4-Fluoronaphthalen-1-ol
Overview
Description
4-Fluoronaphthalen-1-ol is an organic compound with the molecular formula C₁₀H₇FO. It is a derivative of naphthalene, where a fluorine atom is substituted at the fourth position and a hydroxyl group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoronaphthalen-1-ol typically involves multiple steps. One common method starts with 1-fluoronaphthalene as the raw material. The process includes halogenation, boration, and hydrolysis reactions. The overall yield of this method can reach up to 60% . Another reported method involves the use of 1,1-dichlormethyl ether, although this route is less efficient with a lower yield .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The choice of raw materials and reaction conditions is optimized to ensure high yield and purity. The process typically involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-fluoronaphthalen-1-one, while reduction can produce 4-fluoronaphthalen-1-amine .
Scientific Research Applications
4-Fluoronaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Fluoronaphthalen-1-ol involves its interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can affect the compound’s reactivity and its ability to interact with biological targets.
Comparison with Similar Compounds
- 4-Fluoronaphthalen-1-amine
- 4-Fluoronaphthalen-1-one
- 4-Fluoronaphthalen-1-boronic acid
Comparison: 4-Fluoronaphthalen-1-ol is unique due to the presence of both a hydroxyl group and a fluorine atom. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form specific interactions with other molecules. Compared to its analogs, this compound offers a balance of reactivity and stability, making it a valuable compound in various applications .
Biological Activity
Overview
4-Fluoronaphthalen-1-ol (CAS: 315-53-7) is an organic compound characterized by a fluorine atom at the fourth position and a hydroxyl group at the first position of the naphthalene ring. Its molecular formula is C₁₀H₇FO. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.
The synthesis of this compound typically involves several steps, starting from 1-fluoronaphthalene. Common methods include halogenation, boration, and hydrolysis, achieving yields of up to 60%. The compound's unique structure allows for specific interactions with biological targets due to the presence of both the hydroxyl and fluorine groups.
The biological activity of this compound can be attributed to its ability to form hydrogen bonds via the hydroxyl group and engage in unique interactions due to fluorine's electronegativity. These properties influence its reactivity and potential therapeutic applications.
Interaction with Biological Targets
Research indicates that compounds similar to this compound may interact with various biological pathways. For example, GPR84 agonists have shown enhanced immune responses and potential benefits in cancer treatment . While direct evidence for this compound's interaction with GPR84 is not established, its structural characteristics suggest it could exhibit similar biological activities.
Study on Cytotoxicity
In a study evaluating the cytotoxic effects of naphthalene derivatives, compounds were tested for their ability to induce apoptosis in cancer cell lines. The results highlighted that certain derivatives could effectively suppress tumor growth in vivo without significant toxicity to major organs . This underscores the potential for this compound and its derivatives as candidates for further anticancer research.
Structure–Activity Relationship (SAR)
A detailed investigation into the structure–activity relationships of similar compounds has been conducted. For instance, modifications on the naphthalene ring have been shown to significantly impact potency against various targets. Understanding these relationships is crucial for optimizing the pharmacological profiles of compounds like this compound .
Comparative Analysis
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Potential anticancer activity | Hydrogen bonding, fluorine interactions |
Naphthalene-substituted triazoles | Significant cytotoxicity against cancer cells | Induction of apoptosis |
GPR84 agonists | Enhanced immune response | Activation of phagocytosis |
Properties
IUPAC Name |
4-fluoronaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJVIUUAFONRTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448322 | |
Record name | 4-fluoronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315-53-7 | |
Record name | 4-Fluoro-1-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-fluoronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-FLUORO-1-NAPHTHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3244G92F3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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